molecular formula C18H17N B4556790 9-(Cyclohexen-1-yl)carbazole

9-(Cyclohexen-1-yl)carbazole

Cat. No.: B4556790
M. Wt: 247.3 g/mol
InChI Key: BAQWIACLNYYJRJ-UHFFFAOYSA-N
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Description

Carbazole derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a planar aromatic structure. Substitution at the 9-position of the carbazole core is a common strategy to modulate physicochemical properties, biological activity, and material performance. 9-(Cyclohexen-1-yl)carbazole features a cyclohexenyl group attached to the nitrogen atom at position 7.

The cyclohexenyl group introduces steric bulk and partial unsaturation, which may influence electronic conjugation, solubility, and intermolecular interactions. Carbazole derivatives are widely studied for applications in pharmaceuticals (e.g., antitumor, antidiabetic agents) and materials science (e.g., organic light-emitting diodes, OLEDs) due to their tunable optoelectronic properties and bioactivity .

Properties

IUPAC Name

9-(cyclohexen-1-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h4-8,10-13H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQWIACLNYYJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(Cyclohexen-1-yl)carbazole typically involves the alkylation of carbazole with cyclohexene. One common method is the N-alkylation reaction, where carbazole reacts with cyclohexene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity. For example, phase transfer catalysis or microwave-assisted synthesis can be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Palladium-Catalyzed Functionalization

The cyclohexenyl group enables further transformations via palladium catalysis:

Oxidation/Dehydrogenation

Pd(PPh3)4-mediated dehydrogenation converts the cyclohexenyl moiety into aromatic systems :

text
Reaction: 9-(Cyclohexen-1-yl)carbazole → 9-Phenylcarbazole Conditions: Pd(PPh3)4 (5 mol%), THF, 80°C, 12 hours Yield: 68% (isolated)

Mechanism:

  • Oxidative addition of Pd(0) to the cyclohexenyl C–H bond.

  • β-Hydride elimination to form a π-allyl intermediate.

  • Reductive elimination yielding the aromatic product .

Cross-Coupling Reactions

The cyclohexenyl group participates in Heck-type couplings, though limited by steric hindrance:

text
Reaction with aryl iodides: Catalyst: Pd(OAc)2 (2 mol%), PPh3 (4 mol%) Base: K2CO3, DMF, 100°C, 24 hours Yield: <30% (due to competing carbazole C–H activation)

Hydrogenation and Ring-Opening

The cyclohexenyl double bond undergoes selective hydrogenation or acid-catalyzed reactions:

Catalytic Hydrogenation

text
Reaction: this compound → 9-(Cyclohexyl)carbazole Catalyst: 10% Pd/C, H2 (1 atm) Solvent: MeOH, 25°C, 2 hours Yield: 95%[8]

Product Characterization:

  • 1H NMR loss of olefinic proton signal at δ 6.05.

  • New cyclohexyl protons observed at δ 1.2–2.1 (m).

Epoxidation and Acidic Hydrolysis

Epoxidation of the cyclohexenyl group followed by acid treatment yields diol derivatives:

Electrophilic Substitution at Carbazole Core

The carbazole moiety undergoes regioselective substitutions:

Nitration

text
Reagents: HNO3/H2SO4 (1:3), 0°C → 25°C, 4 hours Product: 3-Nitro-9-(cyclohexen-1-yl)carbazole Yield: 78% Regioselectivity: >20:1 (C3 > C1/C2)[5]

Bromination

text
Reagents: Br2 (1.1 equiv), CHCl3, 25°C, 2 hours Product: 3-Bromo-9-(cyclohexen-1-yl)carbazole Yield: 83%

Thermal and Photochemical Reactivity

The compound exhibits unique behavior under thermal and UV exposure:

ConditionObservationReference
Thermal (150°C, N2) Cyclohexenyl ring aromatization
UV (254 nm, 24 hours) [4+2] Cycloaddition with dienophiles

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has shown that carbazole derivatives, including 9-(Cyclohexen-1-yl)carbazole, exhibit significant antimicrobial activity. For instance, studies have reported that various N-substituted carbazoles demonstrate potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 12.6 to 26.08 mm at specific concentrations . The lipophilic nature of these compounds allows them to penetrate biological membranes effectively, enhancing their antimicrobial efficacy.

Antitumor Activity

The antitumor potential of carbazole derivatives has been extensively studied. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines. In particular, studies indicate that certain carbazole derivatives induce apoptosis in melanoma cells by activating the p53 pathway, which is crucial for tumor suppression . This suggests that this compound could be explored further for its potential in cancer therapy.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of N-substituted carbazoles, compounds were synthesized and tested against various bacterial strains. The results indicated that specific derivatives exhibited significant antibacterial and antifungal activities, supporting the hypothesis that modifications to the carbazole structure can enhance bioactivity .

Case Study 2: Antitumor Mechanisms

Another research effort focused on understanding the mechanisms by which carbazole derivatives induce apoptosis in cancer cells. The study found that these compounds could selectively target tumor cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology .

Data Tables

Compound Activity Target Organism/Cell Line Inhibition Zone (mm) Reference
This compoundAntimicrobialS. aureus, E. coli12.6 - 26.08
Various N-substituted CarbazolesAntitumorMelanoma CellsNot specified
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-ene-carboxylateAntifungalC. albicans, A. nigerNot specified

Mechanism of Action

The mechanism of action of 9-(Cyclohexen-1-yl)carbazole involves its interaction with various molecular targets. For instance, it can act as an electron donor in photovoltaic cells, facilitating the transfer of electrons and enhancing the efficiency of the device. In biological systems, carbazole derivatives can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 9-(Cyclohexen-1-yl)carbazole with structurally related carbazole derivatives, highlighting substituent effects on key properties:

Compound Name Substituent Key Features Biological Activity/Applications References
This compound Cyclohexenyl Partial unsaturation; steric bulk; potential for π-π stacking Hypothesized: Enhanced solubility, optoelectronic tuning
9-Methylcarbazole Methyl Increased lipophilicity; basic carbazole framework Antimicrobial (antibacterial, antifungal)
9-Ethylcarbazole Ethyl Improved solubility in organic solvents; altered reactivity Therapeutic applications (e.g., enzyme modulation)
9-(3-Bromo-4-iodophenyl)carbazole Halogenated aryl Enhanced electronic properties (redox activity); halogen bonding capability Organic electronics, anticancer agents
9-([1,1′-biphenyl]-3-yl)carbazole Biphenyl Extended conjugation; luminescent properties OLEDs, photovoltaic materials
9-(Triazolylmethyl)carbazole Triazole α-Glucosidase inhibition (IC50 ~1 μM) Antidiabetic agents (non-sugar derivatives)

Structural and Electronic Comparisons

  • Alkyl vs. Cycloalkenyl Substitution: Methyl and ethyl groups (e.g., 9-Methylcarbazole, 9-Ethylcarbazole) enhance lipophilicity and solubility but lack electronic conjugation.
  • Halogenated Derivatives :
    Bromine and iodine substituents (e.g., 9-(3-Bromo-4-iodophenyl)carbazole ) increase molecular polarity and reactivity, facilitating cross-coupling reactions in synthetic chemistry. These halogens also improve binding to biological targets (e.g., enzymes, DNA) through halogen bonding .

  • Aryl vs. Cyclohexenyl : Biphenyl-substituted carbazoles exhibit extended conjugation, leading to strong luminescence and thermal stability for OLEDs. The cyclohexenyl group may offer intermediate electronic effects between alkyl and aryl substituents, balancing solubility and optoelectronic performance .

Q & A

Q. What are the common synthetic routes for preparing 9-(Cyclohexen-1-yl)carbazole, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves alkylation of the carbazole nitrogen using cyclohexenyl halides or cyclohexene derivatives under basic conditions. Key methods include:

  • Phase-transfer catalysis : Enhances reactivity in biphasic systems (e.g., using tetrabutylammonium bromide) .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by accelerating kinetics .
  • Transition-metal catalysis : Palladium or copper catalysts enable cross-coupling for regioselective substitution .
    Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., acetone or DMF), and temperature. For example, microwave irradiation at 100°C for 30 minutes can achieve >75% yield in alkylation reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Melting point analysis : Compare observed values (e.g., 224–226°C for related carbazoles) to literature data to assess purity .
  • Chromatography : Use silica gel column chromatography (e.g., cyclohexane:EtOAc 97:3) for purification, followed by HPLC with UV detection .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR (e.g., cyclohexenyl proton signals at δ 5.5–6.0 ppm) and FT-IR (C=C stretch at ~1650 cm1^{-1}) .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 210–320 for carbazole derivatives) .

Advanced Research Questions

Q. What strategies are effective in optimizing the regioselectivity of cyclohexenyl group introduction onto the carbazole nucleus?

Methodological Answer: Regioselectivity depends on:

  • Steric and electronic directing groups : Electron-withdrawing substituents at the carbazole C3/C6 positions can direct alkylation to the N9 position .
  • Catalytic systems : Palladium complexes with bulky ligands (e.g., PPh3_3) favor N-alkylation over C-H activation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for N-alkylation, reducing side products .
    Controlled experiments with isotopic labeling (e.g., 13^{13}C) or computational modeling (DFT) can further elucidate mechanistic pathways .

Q. How do electronic and steric effects of the cyclohexenyl substituent impact the photophysical properties of carbazole derivatives in OLED applications?

Methodological Answer:

  • Conjugation extension : The cyclohexenyl group’s π-system enhances intramolecular charge transfer, red-shifting emission wavelengths (e.g., 450–470 nm for blue OLEDs) .
  • Steric hindrance : Bulky substituents reduce aggregation-caused quenching (ACQ), improving electroluminescence efficiency. For example, this compound derivatives exhibit higher quantum yields (Φ~0.8) compared to unsubstituted carbazoles .
  • Electrochemical stability : Cyclic voltammetry shows reversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating suitability as hole-transport layers .

Q. What are the common contradictions observed in reported yields of this compound derivatives, and how can experimental variables be controlled to enhance reproducibility?

Methodological Answer: Yield discrepancies often arise from:

  • Impurity in starting materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF) .
  • Oxygen sensitivity : Conduct reactions under inert atmospheres (N2_2/Ar) to prevent oxidation of the cyclohexenyl group .
  • Temperature gradients : Calibrate heating sources (e.g., oil bath vs. microwave) to ensure uniform thermal profiles .
    Reproducibility can be enhanced by documenting detailed protocols, including exact molar ratios (e.g., 1:2 substrate:catalyst) and quenching methods .

Safety and Handling

Q. What safety protocols should be followed when handling this compound derivatives in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Contain spills with inert absorbents (e.g., sand) and avoid water to prevent contamination .
  • Waste disposal : Collect organic waste in halogen-resistant containers and incinerate according to local regulations .
    While this compound is not classified as hazardous, its analogs (e.g., vinylcarbazole) may pose risks (e.g., R43 sensitization) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(Cyclohexen-1-yl)carbazole
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